molecular formula C47H55N11O5 B15340572 Diazo-PEG3-methyltetrazine

Diazo-PEG3-methyltetrazine

Cat. No.: B15340572
M. Wt: 854.0 g/mol
InChI Key: ZWFAMYNIMVWYHW-UHFFFAOYSA-N
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Description

Diazo-PEG3-methyltetrazine is a small molecule drug composed of several functional groups, including a diazo group, a PEG3 spacer, and a methyltetrazine group. The diazo group contains two nitrogen atoms and is commonly used in organic chemistry as a reactive intermediate. The PEG3 spacer, a type of polyethylene glycol, improves the solubility and stability of the drug in solution. The methyltetrazine group, a heterocyclic compound with four nitrogen atoms in the ring structure, is highly reactive towards biocompatible groups like trans-cyclooctene .

Preparation Methods

The synthesis of Diazo-PEG3-methyltetrazine involves several steps, typically starting with the preparation of the diazo compound, followed by the introduction of the PEG3 spacer and the methyltetrazine group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity .

Chemical Reactions Analysis

Diazo-PEG3-methyltetrazine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to the desired transformation. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Diazo-PEG3-methyltetrazine has a wide range of scientific research applications, including:

    Chemistry: Used as a reactive intermediate in organic synthesis and bioorthogonal chemistry.

    Biology: Employed in the study of biological processes through bioorthogonal reactions, allowing for the selective tagging of biomolecules.

    Medicine: Utilized in targeted drug delivery systems, where the compound’s reactivity towards specific biological targets enhances the efficacy of therapeutic agents.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Diazo-PEG3-methyltetrazine involves its high reactivity towards trans-cyclooctene groups, which are often used as biocompatible handles for targeting drugs to specific biological targets. The PEG3 spacer improves the solubility and stability of the drug in solution, facilitating its administration and effectiveness. The methyltetrazine group allows for the efficient release of captured molecules, enhancing the compound’s bioorthogonal properties .

Comparison with Similar Compounds

Diazo-PEG3-methyltetrazine is unique due to its combination of functional groups, which provide high reactivity, solubility, and stability. Similar compounds include other diazo compounds and PEG-linked reagents, such as:

These comparisons highlight the unique properties of this compound, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C47H55N11O5

Molecular Weight

854.0 g/mol

IUPAC Name

4-[[[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]amino]diazenyl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]benzamide

InChI

InChI=1S/C47H55N11O5/c1-31-26-33(3)43(34(4)27-31)57-18-19-58(44-35(5)28-32(2)29-36(44)6)47(57)55-56-52-41-14-12-40(13-15-41)46(60)48-17-21-62-23-25-63-24-22-61-20-16-42(59)49-30-38-8-10-39(11-9-38)45-53-50-37(7)51-54-45/h8-15,18-19,26-29H,16-17,20-25,30H2,1-7H3,(H,48,60)(H,49,59)

InChI Key

ZWFAMYNIMVWYHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN(C2=NN=NC3=CC=C(C=C3)C(=O)NCCOCCOCCOCCC(=O)NCC4=CC=C(C=C4)C5=NN=C(N=N5)C)C6=C(C=C(C=C6C)C)C)C

Origin of Product

United States

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